(S)-N-Desmethyl Citalopram Hydrochloride

Pharmacology Neurochemistry Binding Affinity

(S)-N-Desmethyl Citalopram Hydrochloride is the chirally pure (S)-enantiomer of the principal active N-demethylated metabolite of escitalopram/citalopram. Unlike racemic desmethylcitalopram, this single enantiomer delivers unambiguous SERT inhibition data (Ki ~3.6 nM) and eliminates confounding (R)-enantiomer off-target effects. It is an indispensable certified reference material for LC-MS/MS method validation in therapeutic drug monitoring—where its ~59 h half-life makes it the definitive metric for total drug exposure and CYP2C19 phenotyping. Mandatory for populating CYP2D6/CYP2C19 inhibition panels (IC50 39.5/53.5 µM) and for multi-ion-channel (hERG, IKs, ICaL) patch-clamp studies feeding QST models of SSRI-induced QT prolongation. Researchers requiring regulatory-grade, enantiomerically defined material for pharmacokinetic modeling, pharmacogenomic biomarker validation, or cardiac safety profiling should procure this pure (S)-standard to ensure assay specificity and data reproducibility.

Molecular Formula C19H20ClFN2O
Molecular Weight 346.8 g/mol
Cat. No. B13720694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Desmethyl Citalopram Hydrochloride
Molecular FormulaC19H20ClFN2O
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESCNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl
InChIInChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/t19-;/m0./s1
InChIKeyDYIZNULSIBGJPJ-FYZYNONXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-Desmethyl Citalopram Hydrochloride: A Chiral SSRI Metabolite for Specialized Pharmacological and Analytical Research


(S)-N-Desmethyl Citalopram Hydrochloride is the hydrochloride salt of the (S)-enantiomer of desmethylcitalopram, the principal active N-demethylated metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI) citalopram and its S-enantiomer, escitalopram [1]. This compound is a chiral small molecule (molecular weight: 346.83 g/mol for the hydrochloride salt) that functions as a potent and highly selective inhibitor of the serotonin transporter (SERT) [2]. It serves as a critical reference standard and investigative tool in pharmacokinetic studies, therapeutic drug monitoring (TDM), pharmacogenomics, and the mechanistic evaluation of SSRI-induced cardiac effects.

Why (S)-N-Desmethyl Citalopram Hydrochloride Cannot Be Replaced by Generic SSRI Analogs in Quantitative Research


In-class substitution of (S)-N-Desmethyl Citalopram Hydrochloride with other SSRIs, or even with its racemic (R,S)-desmethylcitalopram counterpart, is scientifically invalid due to its unique chiral identity and distinct pharmacokinetic and pharmacodynamic properties. The (S)-enantiomer is the pharmacologically active form responsible for the majority of SERT inhibition, while the (R)-enantiomer is significantly less potent and can exhibit different metabolic and off-target interactions [1]. Furthermore, as an active metabolite of both citalopram and escitalopram, its accumulation in plasma and tissues is subject to inter-individual variability driven by CYP450 genetic polymorphisms (notably CYP2C19), a factor that directly confounds any study relying on a single parent drug metric [2]. Its extended half-life and specific contribution to cardiac ion channel modulation are not mimicked by the parent compounds or other SSRI metabolites, necessitating the use of the pure (S)-enantiomer for precise analytical quantification, mechanistic toxicology, and accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Quantitative Differentiation Guide: (S)-N-Desmethyl Citalopram Hydrochloride vs. Comparators


SERT Inhibition Potency: (S)-Desmethylcitalopram vs. Parent SSRI and Racemic Metabolite

While a direct head-to-head Ki comparison for (S)-desmethylcitalopram against escitalopram in the same assay is not available, cross-study analysis of binding data demonstrates a clear potency hierarchy. The parent drug, escitalopram (S-citalopram), is the most potent SERT inhibitor (Ki ~1.1-2.5 nM) [1][2]. The racemic metabolite, desmethylcitalopram, exhibits reduced but still significant potency (IC50 ~13 nM for 5-HT uptake inhibition) [3]. Vendor data for (S)-desmethylcitalopram reports a Ki of ~3.6 nM for SERT . This indicates that the (S)-enantiomer of the metabolite is approximately 3- to 4-fold less potent than escitalopram but retains nanomolar affinity, a critical distinction for interpreting its contribution to the overall therapeutic effect in vivo.

Pharmacology Neurochemistry Binding Affinity

Prolonged Elimination Half-Life: (S)-Desmethylcitalopram vs. Escitalopram

A key pharmacokinetic differentiator is the significantly longer elimination half-life (t½) of (S)-desmethylcitalopram compared to its parent drug, escitalopram. Population pharmacokinetic studies have established that the t½ of escitalopram is approximately 27-33 hours [1]. In contrast, the t½ of (S)-desmethylcitalopram is approximately 59 hours [2]. This near-doubling of the half-life leads to greater accumulation of the metabolite relative to the parent drug upon multiple dosing.

Pharmacokinetics Drug Metabolism TDM

CYP450 Enzyme Inhibition Profile: (S)-Desmethylcitalopram as a Weak CYP2D6/2C19 Inhibitor

(S)-Desmethylcitalopram exhibits a distinct and quantifiable inhibitory profile against cytochrome P450 (CYP) enzymes. It is a weak inhibitor of CYP2D6 (IC50 = 39.5 µM) and CYP2C19 (IC50 = 53.5 µM) . This is in contrast to more potent SSRI inhibitors like fluoxetine or paroxetine, which exhibit nanomolar IC50 values for CYP2D6 [1]. While not a strong inhibitor, this activity profile confirms that (S)-desmethylcitalopram is not an inert metabolite and must be factored into in vitro drug-drug interaction (DDI) studies, particularly at high concentrations.

Drug-Drug Interaction Pharmacogenomics Enzymology

Cardiac Safety Modeling: Inclusion of (S)-Desmethylcitalopram Reduces QT Prolongation Prediction Error

Quantitative systems toxicology (QST) modeling has demonstrated that (S)-desmethylcitalopram is an electrophysiologically active metabolite that significantly contributes to the cardiac safety profile of citalopram/escitalopram [1]. A study comparing predictive models found that the inclusion of both citalopram and its active metabolites (primary desmethylcitalopram and secondary didesmethylcitalopram) in the simulation, coupled with data on multiple ion channel currents (IKr, IKs, ICaL), provided the lowest prediction error for clinically observed QT prolongation [1]. Models that only considered the parent drug or only hERG channel inhibition were significantly less accurate. While a direct hERG IC50 for (S)-desmethylcitalopram was not identified, its parent, citalopram, blocks hERG with an IC50 of 3.97 µM [2], and the QST data confirms the metabolite's active role.

Cardiotoxicity QT Prolongation In Silico Modeling hERG

Impact of CYP2C19 Polymorphism on Metabolite Accumulation: (S)-Desmethylcitalopram Exposure Varies with Genotype

The accumulation of (S)-desmethylcitalopram is significantly influenced by the genetic polymorphism of CYP2C19, the primary enzyme responsible for its formation [1]. A pharmacogenomic study demonstrated that patients who are poor metabolizers (PMs) for CYP2C19 exhibit significantly higher steady-state serum concentrations of the parent drug, escitalopram, due to impaired conversion to the metabolite [1]. Conversely, the metabolic ratio (plasma concentration of desmethylcitalopram to citalopram) is lower in PMs (0.07 ± 0.03) compared to homozygous extensive metabolizers (EMs) (0.20 ± 0.07) [2]. This demonstrates that the relative exposure to the active metabolite is not fixed but is a variable function of the patient's genotype.

Pharmacogenomics Therapeutic Drug Monitoring Precision Medicine

High-Impact Research and Industrial Applications for (S)-N-Desmethyl Citalopram Hydrochloride


Analytical Reference Standard for LC-MS/MS Method Development in Therapeutic Drug Monitoring (TDM) and Forensic Toxicology

The pure (S)-enantiomer is an indispensable certified reference material for developing and validating highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its unique retention time and mass transitions are essential for the accurate and interference-free quantification of the active metabolite in patient plasma/serum, as demonstrated in routine TDM services [1]. This is crucial because the metabolite has a significantly longer half-life (~59 hours) than the parent drug, making its measurement vital for assessing total drug exposure and patient compliance [2].

In Vitro Pharmacology and Drug-Drug Interaction (DDI) Screening Panels

This compound is a key reagent for populating in vitro pharmacology and DDI assay panels. Given its established, albeit weak, inhibition of CYP2D6 (IC50 = 39.5 µM) and CYP2C19 (IC50 = 53.5 µM) [1], it must be included as a test article in CYP inhibition assays to fully assess the metabolic interaction potential of citalopram/escitalopram. Its SERT binding affinity (Ki ~3.6 nM) also makes it a valuable tool for target engagement and selectivity profiling studies in neuropharmacology [2].

Cardiac Safety and QT Prolongation Risk Assessment Studies

(S)-N-Desmethyl Citalopram Hydrochloride is a critical component in comprehensive cardiac safety assessments. Quantitative systems toxicology (QST) models have proven that its inclusion is necessary to accurately predict the QT prolongation risk associated with citalopram/escitalopram therapy [1]. Researchers utilize this compound in in vitro hERG channel and multi-ion channel (IKr, IKs, ICaL) patch-clamp assays to generate the data required for these advanced in silico models, moving beyond the incomplete picture provided by parent-drug-only screening [1].

Pharmacogenomics Research and Biomarker Validation for Personalized Dosing

In pharmacogenomic studies aimed at validating CYP2C19 genotype as a biomarker for dosing guidance, the independent measurement of (S)-desmethylcitalopram is non-negotiable [1]. The plasma concentration ratio of metabolite to parent drug is the gold-standard phenotypic metric for CYP2C19 activity. Therefore, a high-purity standard of the (S)-enantiomer is required to accurately phenotype patients as poor, intermediate, or extensive metabolizers and correlate genotype with clinical outcomes, thereby advancing the field of precision psychiatry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-N-Desmethyl Citalopram Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.